N-[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-3-pyridin-2-ylisothiazol-4-yl]acetamide
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Overview
Description
The compound “N-[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-3-pyridin-2-ylisothiazol-4-yl]acetamide” is a chemical compound used in scientific research. It is a part of the 3,4-dihydroisoquinolin-2(1H)-yl compounds, which are used in the treatment of cognitive impairment associated with Parkinson’s disease or schizophrenia .
Scientific Research Applications
Analgesic, Antihypoxic, and Antimicrobial Activities
Research indicates that certain derivatives of N-[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-3-pyridin-2-ylisothiazol-4-yl]acetamide exhibit significant analgesic effects. In a study by (Mikhailovskii et al., 2020), these compounds demonstrated analgesic effects in the hot-plate test, surpassing the effectiveness of metamizole sodium. Additionally, some compounds showed antihypoxic effects and slight antimicrobial activity.
Antibacterial Activity
Another important application is in the field of antibacterial research. A study by (Singh et al., 2010) discusses the synthesis of certain pyridinyl/quinazolinyl derivatives and their screening for antibacterial activity against various bacteria such as S.aureus and E.coli.
Synthesis of Novel Derivatives
The compound's derivatives have been synthesized and characterized for potential applications. For instance, (Nguyen et al., 2022) synthesized new derivatives of this compound, indicating the compound's utility in creating novel chemical entities.
Psychotropic, Anti-Inflammatory, and Cytotoxicity Activities
The compound and its derivatives have also been studied for psychotropic, anti-inflammatory, and cytotoxic activities. A study by (Zablotskaya et al., 2013) highlights that these compounds possess marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and some antimicrobial action.
Alzheimer's Disease Therapy
In the context of Alzheimer's disease, (Umar et al., 2019) described derivatives of the compound as potent inhibitors of acetylcholinesterase and amyloid β aggregation, important for Alzheimer's therapy.
Src Kinase Inhibitory and Anticancer Activities
A study on the Src kinase inhibitory and anticancer activities of N-benzyl-substituted acetamide derivatives, including compounds related to this compound, was conducted by (Fallah-Tafti et al., 2011). These compounds showed inhibition of Src kinase and the potential for anticancer properties.
Analgesic and Anti-Inflammatory Activities
Further analgesic and anti-inflammatory applications were explored by (Yusov et al., 2019) who synthesized related compounds demonstrating significant analgesic and anti-inflammatory effects.
Mechanism of Action
Properties
IUPAC Name |
N-[5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-3-pyridin-2-yl-1,2-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-13(25)22-18-17(16-8-4-5-10-21-16)23-27-19(18)20(26)24-11-9-14-6-2-3-7-15(14)12-24/h2-8,10H,9,11-12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETHDILBTXIXPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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